5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)pyrazole-3-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)pyrazole-3-carboxylic acid with the amino group of ethylamine. It has a role as a Hsp90 inhibitor. It is a member of pyrazoles, a member of resorcinols, a member of monochlorobenzenes, a monomethoxybenzene and an aromatic amide.
Compound Description: This compound, also known as Rimonabant, is a highly potent and selective antagonist for the CB1 receptor [ [], [], [], [], [], [], [], [], []]. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. Rimonabant has been clinically investigated for its weight-reducing effects but was withdrawn due to severe psychiatric side effects.
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor [ [], [], []]. This compound has nanomolar affinity for both the rat brain and human CB1 recombinant receptors and demonstrates a long duration of action. SR147778 has been shown to antagonize various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and gastrointestinal transit.
Compound Description: [¹⁸F]NIDA-42033 is a radiolabeled compound designed as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain [ []]. It was synthesized using nucleophilic [¹⁸F] fluorination to displace bromide in the 4-bromopyrazole ring.
Compound Description: JHU75528 is a novel ligand for the CB1 receptor, designed to have higher binding affinity and lower lipophilicity compared to Rimonabant and AM281 [ []]. This compound displays promising characteristics for use as a PET radioligand for imaging the CB1 receptor.
Compound Description: JHU75575 is another novel ligand designed for the CB1 receptor, aiming for improved binding affinity and reduced lipophilicity compared to Rimonabant and AM281 [ []]. It exhibits promising properties for potential use as a PET radioligand for CB1 receptor imaging.
Compound Description: SR144528 is a selective antagonist for the CB2 receptor [ [], [], [], [], [], [], [], [], [], [], []]. It demonstrates a higher selectivity for the CB2 receptor compared to the CB1 receptor.
Compound Description: This compound is a novel CB1 antagonist with high affinity (Kᵢ ≤ 5 nM) and good metabolic stability [ []]. It demonstrated efficacy in reducing serum lipid parameters associated with metabolic syndrome.
Compound Description: BPR-890 is a potent and selective CB1 receptor inverse agonist identified through structural modifications based on an active metabolite [ []]. It exhibits notable in vivo efficacy in reducing obesity in diet-induced obese mice.
Compound Description: This compound is a novel 1,4-dihydroindeno[1,2-c]pyrazole derivative designed as a selective CB2 ligand using a molecular hybridization strategy [ []]. It exhibits low two-digit nanomolar affinity for the CB2 receptor and maintains a high level of CB2 selectivity.
Compound Description: TFC is a pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivative synthesized from 5-aminouracil and exhibiting antimicrobial and antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cells [ []]. Molecular docking studies revealed TFC's interaction with various proteins.
Compound Description: NESS 0327 is a highly selective cannabinoid CB1 receptor antagonist exhibiting a stronger selectivity for CB1 compared to SR141716A [ []]. It antagonized WIN 55,212-2-stimulated [35S]GTPγS binding and inhibitory effects on electrically evoked contractions in mouse vas deferens.
Source and Classification
VER-49009 is classified under the category of HSP90 inhibitors, which are being explored for their therapeutic applications in oncology. Its chemical structure is characterized by the presence of a pyrazole ring, which is integral to its mechanism of action against HSP90. The compound has been synthesized and evaluated for its pharmacological properties in various cancer cell lines, showcasing its efficacy as an anticancer agent.
Synthesis Analysis
The synthesis of VER-49009 involves several key steps:
Formation of the Pyrazole Ring: This initial step typically includes the reaction of hydrazine derivatives with 1,3-diketones under acidic conditions. This reaction forms the core pyrazole structure necessary for further modifications.
Substitution Reactions: Following the formation of the pyrazole ring, various substitution reactions are conducted to introduce functional groups such as chloro, methoxy, and carboxamide groups. These modifications are essential for enhancing the biological activity and specificity of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels. Industrial production methods would involve scaling up these synthetic routes while optimizing reaction conditions to ensure consistent quality and yield.
Molecular Structure Analysis
The molecular formula of VER-49009 is C19H18ClN3O4, with a molecular weight of approximately 387.82g/mol. The structure features:
A pyrazole ring that contributes to its binding affinity for HSP90.
A chloro group at one position and a methoxy group at another, which play roles in enhancing its pharmacological properties.
An ethylamide side chain that aids in hydrogen bonding interactions with target proteins, thereby increasing potency compared to earlier compounds lacking this group.
Structural Data
The compound's three-dimensional conformation allows it to effectively interact with the active site of HSP90, facilitating its inhibitory effects on ATPase activity associated with this protein.
Chemical Reactions Analysis
VER-49009 undergoes several types of chemical reactions:
Oxidation: Under specific conditions, VER-49009 can be oxidized to form various oxidized derivatives.
Reduction: The compound can also participate in reduction reactions.
Substitution Reactions: It can engage in substitution reactions where functional groups are replaced by others.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific outcomes depend on the reagents and conditions employed during these reactions.
Mechanism of Action
The primary mechanism of action for VER-49009 involves its binding to HSP90, inhibiting its chaperone activity:
Binding Affinity: VER-49009 has been shown to bind to recombinant human HSP90β with a dissociation constant (Kd) value of 78.0nM and an IC50 value for ATPase inhibition at 167nM.
Induction of Apoptosis: By inhibiting HSP90, VER-49009 leads to the degradation of client proteins essential for tumor growth, ultimately inducing apoptosis in cancer cells.
Cell Cycle Arrest: In studies involving colon cancer cells (HCT116), it was observed that treatment with VER-49009 resulted in G1 and G2-M phase cell cycle arrest.
Physical and Chemical Properties Analysis
VER-49009 exhibits several notable physical and chemical properties:
Solubility: It has variable solubility depending on the solvent used; specific solubility data can be referenced from certificates of analysis (COA).
Stability: The compound is reported to be stable for at least one year under proper storage conditions.
Purity: Commercially available samples typically have a minimum purity of 98%.
These properties are crucial for both laboratory research applications and potential pharmaceutical formulations.
Applications
VER-49009 has diverse applications in scientific research:
Cancer Research: As a potent inhibitor of HSP90, it is utilized in studies aimed at understanding cancer biology and developing new therapeutic strategies targeting tumor growth.
Protein Folding Studies: The compound serves as a valuable tool for investigating the role of HSP90 in protein folding and stabilization processes.
Drug Development: It acts as a lead compound for designing new HSP90 inhibitors with improved efficacy and reduced toxicity profiles.
Combination Therapies: Research indicates that combining VER-49009 with other therapeutic agents may enhance anti-tumor effects through synergistic mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.